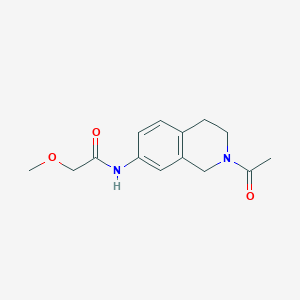

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide

Description

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide is a chemical compound with a unique structure that has garnered interest in various scientific fields Its structure includes an isoquinoline core, which is a bicyclic compound containing a benzene ring fused to a pyridine ring

Properties

IUPAC Name |

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-methoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-10(17)16-6-5-11-3-4-13(7-12(11)8-16)15-14(18)9-19-2/h3-4,7H,5-6,8-9H2,1-2H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUTHUJNWVRKANK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde.

Acetylation: The isoquinoline core is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

Methoxyacetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyacetamide group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

- N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide

- N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-dimethoxybenzamide

Uniqueness

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide is unique due to its specific substitution pattern on the isoquinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide is a synthetic compound belonging to the class of tetrahydroisoquinolines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Tetrahydroisoquinolines

Tetrahydroisoquinolines are a significant class of alkaloids known for their pharmacological properties. They have been investigated for various applications, including analgesic, anti-inflammatory, and anticancer activities. The unique structure of this compound contributes to its potential efficacy in these areas.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Receptor Modulation : This compound may act as an agonist or antagonist at various receptors involved in pain and inflammation pathways.

- Enzyme Inhibition : It has shown potential in inhibiting enzymes that play crucial roles in cellular signaling and metabolic processes.

Antinociceptive Effects

Research has indicated that derivatives of tetrahydroisoquinolines exhibit significant antinociceptive effects. In a study focusing on similar compounds, the effectiveness was measured using the tail-flick test in mice. The results demonstrated that certain derivatives had potent analgesic properties comparable to established opioid agonists .

Anticancer Activity

The compound's structural characteristics suggest potential anticancer activity. In vitro studies have shown that tetrahydroisoquinoline derivatives can induce apoptosis in various cancer cell lines. For instance, compounds synthesized from similar frameworks exhibited lower IC50 values than standard chemotherapy agents like Doxorubicin .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical to optimizing the biological activity of this compound. Key modifications that enhance potency include:

- Acetyl Group Positioning : The position of the acetyl group influences receptor binding affinity and selectivity.

- Substituents on the Isoquinoline Ring : Variations in substituents can significantly alter the pharmacological profile.

Case Studies

- Study on Opioid Receptor Agonists : A study identified novel tetrahydroisoquinoline derivatives with high binding affinity to μ-opioid receptors (MOR). These compounds demonstrated significant anti-nociceptive effects in vivo, indicating their potential as analgesics .

- Antitumor Activity Assessment : A series of tetrahydroisoquinoline derivatives were evaluated for their cytotoxic effects against cancer cell lines. Compounds with specific structural modifications showed enhanced efficacy compared to traditional chemotherapeutics .

Data Summary Table

Q & A

Q. What are the optimal synthetic routes for N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide, and how can purity be ensured?

The synthesis typically involves multi-step reactions, including amide coupling, acetylation, and heterocyclic ring formation. Key steps include:

- Acetylation : Reacting tetrahydroisoquinoline with acetyl chloride under anhydrous conditions .

- Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate 2-methoxyacetic acid to the tetrahydroisoquinoline core .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures to isolate the final product. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water gradient) and NMR (e.g., absence of residual solvent peaks) .

Q. Which analytical techniques are critical for characterizing this compound’s structure?

- NMR spectroscopy : H and C NMR confirm regiochemistry of the acetyl and methoxy groups (e.g., acetyl methyl at ~2.1 ppm, methoxy at ~3.3 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 317.1522) .

- FT-IR : Identifies amide C=O stretching (~1650 cm) and acetyl C=O (~1700 cm) .

Q. How can researchers assess the compound’s stability under experimental conditions?

- Forced degradation studies : Expose the compound to heat (60°C), light (UV), and varying pH (1–13) for 24–72 hours. Monitor degradation via HPLC to identify labile groups (e.g., acetyl hydrolysis under basic conditions) .

- Storage recommendations : Store at –20°C in amber vials under inert gas to prevent oxidation .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different assays?

Discrepancies may arise from assay conditions (e.g., solvent DMSO concentration affecting membrane permeability) or off-target effects. Mitigation steps include:

Q. How can regioselectivity challenges during synthesis be addressed?

Competing acetylation at the tetrahydroisoquinoline’s N-1 vs. N-2 positions can occur. Solutions include:

- Protecting groups : Temporarily block N-1 with a Boc group before acetylating N-2 .

- Catalytic control : Use Lewis acids (e.g., ZnCl) to direct acetylation to the desired position .

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies?

- Substituent variation : Synthesize analogs with modified methoxy (e.g., ethoxy, halogen) or acetyl (e.g., propionyl, benzoyl) groups .

- Biological testing : Prioritize assays relevant to the compound’s hypothesized targets (e.g., GPCR binding, enzyme inhibition) .

- Computational modeling : Perform molecular docking to predict binding affinities and guide SAR .

Q. How can researchers elucidate the compound’s mechanism of action when initial data is inconclusive?

- Target deconvolution : Use affinity chromatography with a biotinylated analog to pull down interacting proteins, followed by LC-MS/MS identification .

- Pathway analysis : Perform RNA-seq or phosphoproteomics on treated cells to identify dysregulated pathways .

Q. What methods validate the compound’s metabolic stability in preclinical models?

- In vitro microsomal assays : Incubate with liver microsomes (human/rodent) and quantify parent compound depletion via LC-MS .

- Metabolite profiling : Identify major metabolites (e.g., O-demethylation products) using high-resolution MS .

Methodological Considerations

Q. How should researchers handle discrepancies between computational predictions and experimental binding data?

- Re-evaluate docking parameters : Adjust protonation states or solvation models in docking software (e.g., AutoDock Vina) .

- Crystallography : Attempt co-crystallization with the target protein to resolve steric/electronic mismatches .

Q. What protocols minimize toxicity during in vivo studies?

- Dose optimization : Conduct maximum tolerated dose (MTD) studies in rodents, monitoring organ histopathology .

- Formulation : Use biocompatible carriers (e.g., cyclodextrins) to improve solubility and reduce acute toxicity .

Tables

Q. Table 1. Key Physicochemical Properties

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 316.35 g/mol (HRMS) | |

| LogP (Octanol/Water) | 1.8 (Calculated via ChemAxon) | |

| Solubility (PBS, pH 7.4) | 12 µM (HPLC-UV quantification) |

Q. Table 2. Common Synthetic Byproducts and Mitigation

| Byproduct | Cause | Solution |

|---|---|---|

| N-1 acetylated isomer | Regiochemical ambiguity | Use Boc protection |

| Hydrolyzed methoxy group | Acidic conditions | Neutralize post-reaction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.